4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a hybrid heterocyclic scaffold combining a thieno[3,4-c]pyrazol ring system with a benzamide moiety. Key structural attributes include:
- Thienopyrazol core: A sulfur-containing fused ring system with a 5-oxido group, contributing to electron-deficient properties and hydrogen-bonding capabilities.
Computational tools like Multiwfn have been employed to analyze electronic properties of similar compounds, aiding in rational drug design .
Properties
IUPAC Name |
4-butoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-3-4-13-30-19-9-5-16(6-10-19)23(27)24-22-20-14-31(28)15-21(20)25-26(22)17-7-11-18(29-2)12-8-17/h5-12H,3-4,13-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGUJJLSYGWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the butoxy and methoxyphenyl groups. Common reagents used in these reactions include various halides, bases, and oxidizing agents. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and thereby modulating various biological pathways. The exact pathways involved would depend on the specific biological context and the targets of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares 4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide with key analogs from literature and commercial catalogs:
*Predicted using fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Butoxy vs. Bromo’s electronegativity may enhance halogen bonding in target proteins .
- Methoxy vs. Methyl: The 4-methoxyphenyl group in the target compound donates electrons more strongly than the 4-methylphenyl analog, altering electronic density on the thienopyrazol ring and affecting receptor affinity .
- Bulkiness : Commercial analogs with tert-butyl or tetradecanamide chains (e.g., in ) exhibit higher steric hindrance, which may reduce solubility but improve metabolic stability .
Electronic and Crystallographic Insights
- Electron Density Analysis: Computational studies using Multiwfn on analogous thienopyrazol derivatives reveal localized electron-deficient regions near the pyrazol ring, suggesting reactivity toward nucleophilic targets .
Biological Activity
The compound 4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and its IUPAC name. The compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 433.59 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.15 |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may exhibit:
- Antioxidant Activity : The thieno[3,4-c]pyrazole moiety has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.
Case Studies
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed that the compound significantly reduced free radical levels compared to control groups, indicating strong antioxidant properties. -
Anti-inflammatory Study :
In a model of acute inflammation induced by carrageenan in rats, administration of the compound reduced paw edema significantly when compared to untreated controls. This suggests a potential application in managing inflammatory conditions. -
Anticancer Evaluation :
The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. It exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.
Table 2: Summary of Biological Activities
| Activity Type | Test Method | Result |
|---|---|---|
| Antioxidant | DPPH Assay | Significant reduction |
| Anti-inflammatory | Carrageenan Model | Reduced paw edema |
| Anticancer | MTT Assay | IC50: 10-30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
